Beta-Amyloid (1-42) is a peptide that plays a significant role in the pathogenesis of Alzheimer's disease. It is a fragment of the amyloid precursor protein and is known for its propensity to aggregate and form amyloid plaques, which are characteristic of Alzheimer's disease. This peptide is particularly notable due to its neurotoxic properties and its involvement in cognitive decline associated with the disease.
Beta-Amyloid (1-42) is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The peptide is predominantly found in the brains of individuals with Alzheimer's disease, where it accumulates to form senile plaques, contributing to neurodegeneration and cognitive impairment .
Beta-Amyloid (1-42) falls under the category of polypeptides, specifically classified as an amyloid beta peptide. It is characterized by its length of 42 amino acids, distinguishing it from other forms such as Beta-Amyloid (1-40), which is more abundant but less toxic.
The synthesis of Beta-Amyloid (1-42) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to a growing peptide chain. This technique involves:
The synthesis requires careful control of reaction conditions, including temperature, pH, and the choice of coupling reagents, to ensure high yield and purity. The final product must be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and structure.
Beta-Amyloid (1-42) has a distinct molecular structure characterized by its hydrophobic C-terminus and a propensity to form beta-sheet structures. The sequence of amino acids contributes to its ability to aggregate into fibrils, which are implicated in neurotoxicity.
The molecular formula for Beta-Amyloid (1-42) is C201H251N45O45S, with a molecular weight of approximately 4329 Da. Structural studies indicate that residues 15-42 adopt a double-horseshoe-like conformation that facilitates aggregation into amyloid fibrils .
Beta-Amyloid (1-42) participates in various chemical reactions that lead to its aggregation:
The kinetics of aggregation can be studied using techniques such as Thioflavin T fluorescence assays or circular dichroism spectroscopy, which monitor changes in secondary structure as aggregation progresses.
The neurotoxic effects of Beta-Amyloid (1-42) are believed to occur through several mechanisms:
Studies have demonstrated that exposure to Beta-Amyloid (1-42) correlates with decreased synaptic plasticity and increased apoptosis in neuronal cultures.
Beta-Amyloid (1-42) is typically a white or off-white powder when synthesized. It is soluble in dimethyl sulfoxide but poorly soluble in water.
The peptide exhibits characteristics typical of amyloids:
Relevant data include melting point ranges typically around 200°C when analyzed under specific conditions.
Beta-Amyloid (1-42) has several important applications in scientific research:
Research continues into therapeutic agents that can modulate the effects of Beta-Amyloid (1-42), aiming for effective treatments for Alzheimer's disease.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4